An In-depth Technical Guide to the Chemical Properties of Methyltin(3+)
An In-depth Technical Guide to the Chemical Properties of Methyltin(3+)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methyltin(3+) cation (CH₃Sn³⁺) is a fundamental organometallic species that serves as a building block for a wide range of organotin compounds. While the bare cation is highly reactive and typically not isolated, its chemical properties can be thoroughly understood through the study of its simple salts and derivatives, most notably methyltin trichloride (CH₃SnCl₃). This technical guide provides a comprehensive overview of the chemical properties of Methyltin(3+), focusing on its structure, reactivity, and thermodynamic characteristics, primarily through the lens of methyltin trichloride. Detailed experimental protocols for the synthesis of methyltin precursors are provided, along with quantitative data presented in structured tables for ease of comparison. Furthermore, key reaction and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical relationships and experimental workflows.
Introduction
Organotin compounds have found widespread applications as PVC stabilizers, catalysts, and biocides. The environmental and toxicological impact of these compounds has necessitated a thorough understanding of their fundamental chemical properties. The methyltin(3+) moiety is a key component in a variety of these commercially significant compounds. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the core chemical properties of Methyltin(3+), with a focus on quantitative data and experimental methodologies.
Physicochemical Properties
The properties of the Methyltin(3+) cation are best represented by its most common and stable salt, methyltin trichloride.
| Property | Value |
| Molecular Formula | CH₃Sn³⁺ |
| IUPAC Name | methyltin(3+) |
| Molecular Weight | 133.74 g/mol |
| Formal Charge | +3 |
| CAS Number | 16408-15-4 |
Table 1: Physicochemical Properties of Methyltin(3+)
| Property | Value |
| Molecular Formula | CH₃Cl₃Sn |
| IUPAC Name | Trichloro(methyl)stannane |
| Molecular Weight | 240.10 g/mol |
| Appearance | White crystalline solid[1] |
| Melting Point | 48-51 °C[1] |
| Boiling Point | 171 °C[1] |
| Solubility | Soluble in many organic solvents |
| CAS Number | 993-16-8[2] |
Table 2: Physicochemical Properties of Methyltin Trichloride
Spectroscopic Data
Spectroscopic analysis of methyltin trichloride provides valuable insights into the structure and bonding of the Methyltin(3+) moiety.
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Solvent |
| ¹H | ~0.7-1.2 | ²J(¹¹⁹Sn-¹H) ≈ 50-60 | Various |
| ¹³C | ~ -2 to -9 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 | Various |
| ¹¹⁹Sn | ~165 | - | CDCl₃ |
Table 3: Representative NMR Spectroscopic Data for Methyltin Compounds. Data for trimethyltin chloride is used as a close analog for trends.[3][4][5]
Reactivity and Hydrolysis
The Methyltin(3+) cation is a strong Lewis acid and readily undergoes hydrolysis in aqueous solutions. The hydrolysis of methyltin(IV) trichloride has been studied in detail and involves the formation of various hydroxo species.[6]
The hydrolysis proceeds through a series of equilibria, with the formation of monomeric and dimeric species. The distribution of these species is highly dependent on the pH of the solution.
| Equilibrium Reaction | log β |
| CH₃Sn³⁺ + H₂O ⇌ CH₃Sn(OH)²⁺ + H⁺ | -1.58 |
| CH₃Sn³⁺ + 2H₂O ⇌ CH₃Sn(OH)₂⁺ + 2H⁺ | -4.96 |
| CH₃Sn³⁺ + 3H₂O ⇌ CH₃Sn(OH)₃ + 3H⁺ | -9.83 |
| 2CH₃Sn³⁺ + 5H₂O ⇌ [(CH₃Sn)₂(OH)₅]⁺ + 5H⁺ | -11.08 |
Table 4: Equilibrium Constants for the Hydrolysis of Methyltin(3+) at 25°C and I = 0 mol dm⁻³.[6]
The following diagram illustrates the stepwise hydrolysis of the Methyltin(3+) cation.
Experimental Protocols
Synthesis of Methyltin Trichloride
A common method for the preparation of methyltin trichloride is the direct reaction of metallic tin with methyl chloride in the presence of a catalyst.
Materials:
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Tin metal (powder or granules)
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Methyl chloride (gas)
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Catalyst (e.g., a quaternary ammonium or phosphonium salt)
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High-pressure reactor equipped with a stirrer and temperature control
Procedure:
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The reactor is charged with tin metal and the catalyst.
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The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Methyl chloride gas is introduced into the reactor to a specified pressure.
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The mixture is heated to the reaction temperature (typically 150-200 °C) with vigorous stirring.
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The reaction is monitored by pressure changes and/or sampling and analysis.
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Upon completion, the reactor is cooled, and the excess methyl chloride is vented.
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The product, a mixture of methyltin chlorides, is purified by distillation.
The following diagram illustrates the general workflow for the synthesis of methyltin trichloride.
Biological Activity and Signaling Pathways
Methyltin compounds, particularly trimethyltin, are known neurotoxins. While the specific signaling pathways for Methyltin(3+) are not extensively characterized, studies on related trimethyltin compounds have elucidated mechanisms of toxicity involving the induction of apoptosis.
Trimethyltin has been shown to induce neuronal cell death through a pathway involving oxidative stress, activation of p38 mitogen-activated protein kinase (MAPK), and subsequent activation of caspases.
The following diagram illustrates a proposed signaling pathway for trimethyltin-induced apoptosis.
Conclusion
The chemical properties of the Methyltin(3+) cation are of significant interest due to the widespread use and environmental relevance of organotin compounds. This technical guide has provided a detailed overview of the physicochemical properties, spectroscopic data, and reactivity of Methyltin(3+), primarily through the examination of methyltin trichloride. The provided experimental protocols and visualizations of key pathways offer valuable resources for researchers in the fields of chemistry, toxicology, and drug development. Further research into the specific biological interactions and signaling pathways of different methyltin species will be crucial for a complete understanding of their toxicological profiles and for the development of safer alternatives.
References
- 1. Methyltin trichloride | Methyltin trichloride | CH3Cl3Sn - Ereztech [ereztech.com]
- 2. Methyltin(3+);trichloride | CH3Cl3Sn | CID 92135235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
